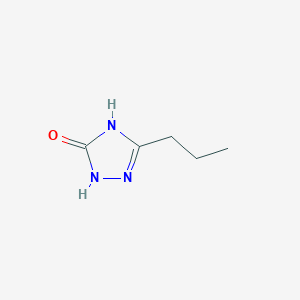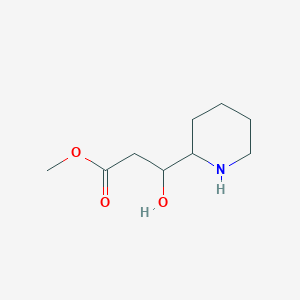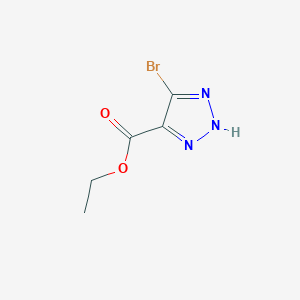
2,2-Dichloro-1-(4,5-dihydro-3-furanyl)-ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dichloro-1-(4,5-dihydro-3-furanyl)-ethanone is an organic compound that belongs to the class of chlorinated ketones. These compounds are characterized by the presence of chlorine atoms and a ketone functional group. The compound’s unique structure, which includes a dihydrofuran ring, makes it of interest in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-(4,5-dihydro-3-furanyl)-ethanone typically involves the chlorination of a precursor compound, such as 1-(4,5-dihydro-3-furanyl)-ethanone. The reaction is carried out under controlled conditions using chlorine gas or other chlorinating agents. The reaction may require a catalyst and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products and waste. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dichloro-1-(4,5-dihydro-3-furanyl)-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: May be studied for its effects on biological systems and potential use in biochemical assays.
Medicine: Could be explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2-Dichloro-1-(4,5-dihydro-3-furanyl)-ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s chlorinated ketone structure allows it to participate in various chemical reactions, potentially affecting biological pathways. Detailed studies are required to elucidate the specific molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dichloroacetophenone: Another chlorinated ketone with similar reactivity.
2,2-Dichloro-1-(2-furanyl)-ethanone: A compound with a furan ring instead of a dihydrofuran ring.
Uniqueness
2,2-Dichloro-1-(4,5-dihydro-3-furanyl)-ethanone is unique due to its dihydrofuran ring, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
83124-81-6 |
|---|---|
Formule moléculaire |
C6H6Cl2O2 |
Poids moléculaire |
181.01 g/mol |
Nom IUPAC |
2,2-dichloro-1-(2,3-dihydrofuran-4-yl)ethanone |
InChI |
InChI=1S/C6H6Cl2O2/c7-6(8)5(9)4-1-2-10-3-4/h3,6H,1-2H2 |
Clé InChI |
KILQLEFBNDEEOU-UHFFFAOYSA-N |
SMILES canonique |
C1COC=C1C(=O)C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7H-pyrazolo[4,3-f]quinoxaline](/img/structure/B13967462.png)
![1-[5-((1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl)pyridin-3-yl]-N-(pyrazin-2-yl)-1H-indazol-3-aMine](/img/structure/B13967465.png)









![(S)-N-[(4-methoxyphenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B13967523.png)

